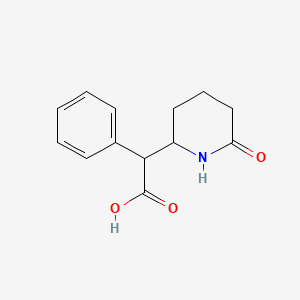

(6-Oxopiperidin-2-yl)(phenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

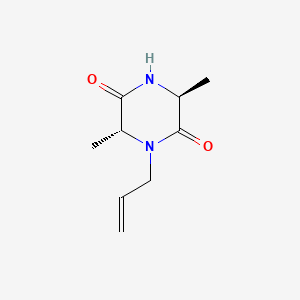

The InChI code for this compound is 1S/C7H11NO3/c9-6-3-1-2-5 (8-6)4-7 (10)11/h5H,1-4H2, (H,8,9) (H,10,11) . This indicates that the compound contains 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.267. It is usually available in stock and is in powder form . The melting point is between 140-144 degrees Celsius .The safety information includes several hazard statements such as H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Scientific Research Applications

Regulation of Cell Death in Yeasts by Acetic Acid

Acetic acid plays a significant role in yeast cell death, offering insights into the molecular events involved in this process. This is considered a model in the yeast regulated cell death field, providing valuable knowledge on targets for biotechnology and biomedicine (Chaves et al., 2021).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives have been extensively studied for their anticancer potentials. These derivatives exhibit a broad spectrum of biological activities, making them promising candidates for developing new antitumor agents (De et al., 2011).

Organic Acids in Phytoextraction of Heavy Metals

Organic acids like citric acid and acetic acid significantly enhance metal uptake by plants, offering a potential method for the bioremediation of heavy metal-contaminated environments (Tauqeer & Sagir, 2017).

Acetic Acid Bacteria in Vinegar and Fermented Beverages

Acetic acid bacteria are crucial for the production of vinegar and certain fermented beverages, like kombucha and kefir. Their unique metabolic process, oxidative fermentation, is pivotal for transforming various substrates into commercially valuable products (Lynch et al., 2019).

Disinfection with Peracetic Acid

Peracetic acid is recognized for its broad spectrum of antimicrobial activity, making it an effective disinfectant for wastewater treatment. It offers several advantages, including no need for dechlorination and effectiveness in diverse effluents, despite its higher costs which may decrease with increased production (Kitis, 2004).

Biochemical Impact of Organic Uremic Retention Solutes

A comprehensive review of the toxicity of various uremic solutes reveals their significant impact on inflammatory, cardiovascular, and fibrogenic systems, highlighting the complex nature of CKD and the potential therapeutic targets for its management (Vanholder et al., 2018).

Future Directions

Piperidine derivatives, including “(6-Oxopiperidin-2-yl)(phenyl)acetic acid”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as phenylacetic acid, have been used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways .

Result of Action

Similar compounds, such as phenylacetic acid, have been used to treat acute hyperammonemia and associated encephalopathy .

properties

IUPAC Name |

2-(6-oxopiperidin-2-yl)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-11-8-4-7-10(14-11)12(13(16)17)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVXGJVBWQZTTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60740713 |

Source

|

| Record name | (6-Oxopiperidin-2-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54593-31-6 |

Source

|

| Record name | (6-Oxopiperidin-2-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)